1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
Overview
Description
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C11H23N3•3HCl and a molecular weight of 306.7 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves the reaction of piperidine with ethyl piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides or amines in the presence of a base, such as sodium hydroxide (NaOH), at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of 1-Ethyl-4-(piperidin-4-yl)piperazine.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Pyridyl)piperazine: Contains a pyridine ring attached to the piperazine ring.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;;;/h11-12H,2-10H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOWUFOCIRMVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-79-3 | |
Record name | 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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